N-(2,4-dimethylpentan-3-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(2,4-Dimethylpentan-3-yl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group attached to a methylphenyl ring, and a dimethylpentan-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpentan-3-yl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the piperidine ring with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Addition of the Dimethylpentan-3-yl Group: The final step involves the alkylation of the piperidine ring with 2,4-dimethylpentan-3-yl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl and dimethylpentan-3-yl groups.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary amine derivative of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Research: The compound can be used as a tool to study the function of specific proteins or pathways in cells.
Materials Science: It may be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpentan-3-yl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group may play a key role in binding to these targets, while the piperidine ring and carboxamide group contribute to the overall stability and specificity of the interaction. Pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylpentan-3-yl)-1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-carboxamide
- N-(2,4-Dimethylpentan-3-yl)-1-[(4-methoxyphenyl)methanesulfonyl]piperidine-4-carboxamide
- N-(2,4-Dimethylpentan-3-yl)-1-[(4-nitrophenyl)methanesulfonyl]piperidine-4-carboxamide
Uniqueness
The uniqueness of N-(2,4-dimethylpentan-3-yl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide lies in its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs. The presence of the methylphenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H34N2O3S |
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Molecular Weight |
394.6 g/mol |
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H34N2O3S/c1-15(2)20(16(3)4)22-21(24)19-10-12-23(13-11-19)27(25,26)14-18-8-6-17(5)7-9-18/h6-9,15-16,19-20H,10-14H2,1-5H3,(H,22,24) |
InChI Key |
GWVWZCDFOWXPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC(C(C)C)C(C)C |
Origin of Product |
United States |
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